2-(4-bromophenyl)-N-[6-(4-methylpiperidin-1-yl)pyrimidin-4-yl]acetamide
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Overview
Description
2-(4-bromophenyl)-N-[6-(4-methylpiperidin-1-yl)pyrimidin-4-yl]acetamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a bromophenyl group, a pyrimidinyl group, and a piperidinyl group
Preparation Methods
The synthesis of 2-(4-bromophenyl)-N-[6-(4-methylpiperidin-1-yl)pyrimidin-4-yl]acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Bromophenyl Intermediate: The synthesis begins with the bromination of a phenyl ring to introduce the bromine atom at the para position.
Pyrimidine Ring Formation: The next step involves the construction of the pyrimidine ring through a series of condensation reactions.
Piperidine Introduction: The piperidine moiety is introduced via nucleophilic substitution reactions.
Final Coupling: The final step involves coupling the bromophenyl intermediate with the pyrimidine-piperidine intermediate under appropriate reaction conditions to form the target compound.
Industrial production methods may involve optimization of these steps to improve yield and scalability, often utilizing catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
2-(4-bromophenyl)-N-[6-(4-methylpiperidin-1-yl)pyrimidin-4-yl]acetamide undergoes various types of chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: The compound can undergo coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, copper), and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-(4-bromophenyl)-N-[6-(4-methylpiperidin-1-yl)pyrimidin-4-yl]acetamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(4-bromophenyl)-N-[6-(4-methylpiperidin-1-yl)pyrimidin-4-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
2-(4-bromophenyl)-N-[6-(4-methylpiperidin-1-yl)pyrimidin-4-yl]acetamide can be compared with other similar compounds, such as:
2-(4-chlorophenyl)-N-[6-(4-methylpiperidin-1-yl)pyrimidin-4-yl]acetamide: Similar structure but with a chlorine atom instead of bromine.
2-(4-fluorophenyl)-N-[6-(4-methylpiperidin-1-yl)pyrimidin-4-yl]acetamide: Similar structure but with a fluorine atom instead of bromine.
2-(4-iodophenyl)-N-[6-(4-methylpiperidin-1-yl)pyrimidin-4-yl]acetamide: Similar structure but with an iodine atom instead of bromine.
Properties
IUPAC Name |
2-(4-bromophenyl)-N-[6-(4-methylpiperidin-1-yl)pyrimidin-4-yl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21BrN4O/c1-13-6-8-23(9-7-13)17-11-16(20-12-21-17)22-18(24)10-14-2-4-15(19)5-3-14/h2-5,11-13H,6-10H2,1H3,(H,20,21,22,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXHJCNSKAALEQY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=NC=NC(=C2)NC(=O)CC3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21BrN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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